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Compound of Interest

Compound Name: Chmfl-flt3-122

Cat. No.: B606659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CHMFL-FLT3-122, a potent

and orally available FLT3 kinase inhibitor, for its application in acute myeloid leukemia (AML)

research.

Core Concepts and Mechanism of Action
CHMFL-FLT3-122 is a small molecule inhibitor designed to target FMS-like tyrosine kinase 3

(FLT3), a receptor tyrosine kinase frequently mutated in AML.[1] The internal tandem

duplication (ITD) mutation of FLT3 (FLT3-ITD) is present in approximately 30% of AML patients

and is associated with a poor prognosis.[1] CHMFL-FLT3-122 was developed through a

structure-guided drug design approach based on the structure of Ibrutinib.[1]

The inhibitor potently targets the FLT3 kinase, demonstrating significant selectivity over other

kinases like BTK and c-KIT.[1] This selectivity is crucial as the dual inhibition of FLT3 and c-KIT

can lead to myelosuppression.[1] By inhibiting the constitutively active FLT3-ITD, CHMFL-
FLT3-122 effectively downregulates downstream signaling pathways, including STAT5, ERK,

and AKT. This disruption of oncogenic signaling leads to cell cycle arrest in the G0/G1 phase

and induces apoptosis in FLT3-ITD positive AML cells.[1]
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The following tables summarize the key quantitative data for CHMFL-FLT3-122 from preclinical

studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase IC50 (nM)

FLT3 40

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Proliferation Inhibition (GI50)

Cell Line Genotype GI50 (nM)

MV4-11 FLT3-ITD 22

MOLM-13 FLT3-ITD 21

MOLM-14 FLT3-ITD 42

BaF3/TEL-FLT3 - 11

BaF3/TEL-c-KIT - 1900

GI50: Half-maximal growth inhibition.

Table 3: In Vivo Efficacy in MV4-11 Xenograft Model

Dosage (mg/kg/day) Tumor Growth Inhibition

50 Significant suppression

Table 4: Pharmacokinetic Profile

Parameter Value

Bioavailability (Oral) 30%
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Signaling Pathway
The following diagram illustrates the FLT3-ITD signaling pathway and the point of intervention

by CHMFL-FLT3-122.
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FLT3-ITD signaling pathway and inhibition by CHMFL-FLT3-122.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory activity of CHMFL-FLT3-122 against FLT3 kinase.
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Methodology:

Recombinant FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide)

and ATP in a reaction buffer.

CHMFL-FLT3-122 is added at various concentrations to the reaction mixture.

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can

be done using various methods, such as radioisotope incorporation (32P-ATP) followed by

autoradiography, or using phospho-specific antibodies in an ELISA or Western blot format.

The percentage of kinase inhibition at each concentration of the inhibitor is calculated

relative to a control reaction without the inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo)
Objective: To assess the anti-proliferative effect of CHMFL-FLT3-122 on AML cell lines.

Methodology:

AML cells (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates at a

predetermined density.

The cells are treated with a serial dilution of CHMFL-FLT3-122 for a specified period (e.g.,

72 hours).

For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well and incubated to allow viable cells to reduce the yellow MTT to

purple formazan crystals. The formazan is then solubilized, and the absorbance is measured

at a specific wavelength.

For the CellTiter-Glo assay, a reagent that lyses the cells and generates a luminescent signal

proportional to the amount of ATP present is added. Luminescence is then measured.
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The percentage of cell growth inhibition is calculated for each concentration of the compound

compared to untreated control cells.

The GI50 value is determined by plotting the percentage of growth inhibition against the

logarithm of the compound concentration.

Western Blot Analysis of Signaling Pathways
Objective: To evaluate the effect of CHMFL-FLT3-122 on the phosphorylation status of key

proteins in the FLT3 signaling pathway.

Methodology:

FLT3-ITD positive AML cells are treated with CHMFL-FLT3-122 at various concentrations for

a defined time.

Cells are harvested and lysed to extract total proteins.

Protein concentration is determined using a standard assay (e.g., BCA assay).

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to

a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for the phosphorylated forms of

FLT3, STAT5, ERK, and AKT, as well as antibodies for the total forms of these proteins as

loading controls.

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

The intensity of the bands corresponding to the phosphorylated proteins is quantified and

normalized to the total protein levels to determine the extent of inhibition.
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In Vivo Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of CHMFL-FLT3-122.

Methodology:

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a

suspension of human FLT3-ITD positive AML cells (e.g., MV4-11).

Tumors are allowed to grow to a palpable size.

The mice are then randomized into vehicle control and treatment groups.

CHMFL-FLT3-122 is administered orally to the treatment groups at specified doses and

schedules.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, the tumors are excised and weighed.

The percentage of tumor growth inhibition is calculated by comparing the average tumor

volume or weight in the treated groups to the vehicle control group.

Experimental Workflow
The following diagram provides a conceptual workflow for the preclinical evaluation of a novel

FLT3 inhibitor like CHMFL-FLT3-122.
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Conceptual workflow for preclinical evaluation of an FLT3 inhibitor.
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Clinical Development
A compound identified as HYML-122, which is understood to be CHMFL-FLT3-122, is currently

under clinical investigation.

NCT05241106: A Phase 2, single-arm, open-label, multicenter study is evaluating the

efficacy, safety, and pharmacokinetics of HYML-122 monotherapy in Chinese subjects with

FLT3 positive relapsed or refractory AML.

NCT05241093: A Phase 2 study is assessing HYML-122 in combination with cytarabine in a

similar patient population.

As of the last update, results from these trials have not been publicly released. These studies

will provide crucial data on the clinical safety and efficacy of CHMFL-FLT3-122 in patients with

AML.

Conclusion
CHMFL-FLT3-122 is a promising, potent, and selective FLT3 inhibitor with demonstrated

preclinical efficacy in models of FLT3-ITD positive AML. Its favorable in vitro and in vivo profiles

have led to its advancement into clinical trials. The ongoing clinical studies will be critical in

determining its therapeutic potential for the treatment of this high-risk leukemia. This technical

guide provides a foundational understanding for researchers and drug development

professionals interested in the further investigation and potential application of this compound.
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To cite this document: BenchChem. [CHMFL-FLT3-122: A Technical Guide for Acute Myeloid
Leukemia Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606659#chmfl-flt3-122-for-acute-myeloid-leukemia-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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